2-Nitro-p-anisidine-15N
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Overview
Description
2-Nitro-p-anisidine-15N is a biochemical compound used for proteomics research . It has a molecular formula of C7H8N15NO3 and a molecular weight of 169.14 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8N15NO3 . More detailed structural information can be obtained from spectroscopic methods, including NMR, FTIR, Raman, UV-Vis, and MS .Scientific Research Applications
Catalytic Synthesis
Pd/C and Fe-Al/C Catalysis : Synthesis of p-Anisidine from p-Nitro Anisole was studied using Pd/C and Fe-Al/C catalysts, resulting in yields around 88% under specific conditions (Sun Han-zhou, 2008), (Sun Han-zhou, 2008).
Phase Transfer Catalysis : In a study on liquid–liquid phase transfer catalysed reduction of p-nitroanisole to p-anisidine, 100% selectivity to the product was achieved, revealing insights into the kinetics and mechanisms of the process (G. Yadav, Y. B. Jadhav, S. Sengupta, 2003).
Hydrogenation Studies
Microreactor Hydrogenation : Hydrogenation of o-nitroanisole to o-anisidine in a packed-bed microreactor was explored for its performance and kinetics, indicating potential applications in pharmaceuticals and fine chemicals (Sunitha Tadepalli, R. Halder, A. Lawal, 2007).
Catalytic Transfer Hydrogenation : Another study examined the catalytic transfer hydrogenation of o-nitro anisole to o-anisidine, achieving a high selectivity towards o-anisidine with notable catalyst reusability (P. Haldar, V. V. Mahajani, 2004).
Electrochemical Synthesis
- Ionic Liquid Electrochemical Synthesis : Electrochemical synthesis of 2-anisidine from 2-nitroanisole was conducted in an ionic liquid, presenting a cleaner and safer synthesis route (Yingzi Liu et al., 2008).
Other Applications
Macrocyclic Compounds Synthesis : The synthesis of macrocyclic compounds for Na+ and K+ receptors, starting from o-anisidine, was studied to facilitate their incorporation into luminescent sensors (T. Gunnlaugsson et al., 2002).
Heterogeneous Catalysis : The use of Pd nanoparticles supported on amino-functionalized foam for the selective hydrogenation of nitro compounds, including 4-nitroanisole to p-anisidine, was explored, indicating high selectivity and yields (O. Verho et al., 2014).
Properties
CAS No. |
873990-80-8 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1 |
InChI Key |
QFMJFXFXQAFGBO-QBZHADDCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)N)[15N+](=O)[O-] |
SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Synonyms |
1-Amino-2-nitro-4-methoxybenzene-15N; 2-Nitro-4-methoxyaniline-15N; 2-Nitro-4-methoxybenzenamine-15N; 2-Nitro-p-anisidine-15N; 3-Nitro-4-aminoanisole-15N; 4-Amino-1-methoxy-3-nitrobenzene-15N; 4-Amino-3-nitroanisole-15N; 4-Methoxy-2-nitroaniline-15N; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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